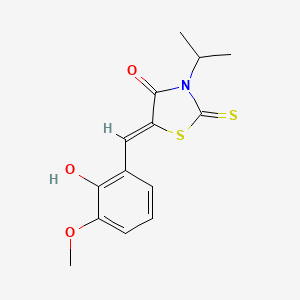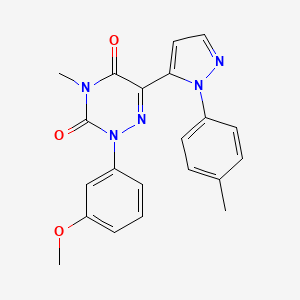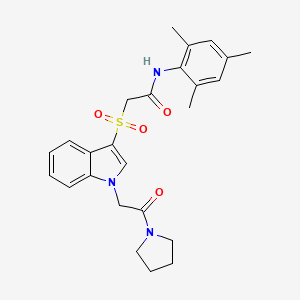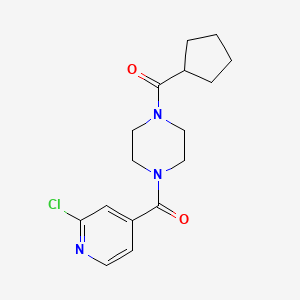
1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a carbonyl group, as well as a piperazine ring bonded to a cyclopentanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine typically involves multiple steps, starting with the preparation of the pyridine and piperazine precursors. One common method involves the nucleophilic substitution of a chloropyridine derivative with a piperazine derivative under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The carbonyl groups can participate in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Sodium hydride, potassium carbonate.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce alcohols or acids.
Scientific Research Applications
1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal applications.
Pyridine Derivatives: Compounds like 2-chloropyridine and 4-pyridinecarboxylic acid have similar structural features and chemical reactivity.
Uniqueness
1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine is unique due to the combination of its pyridine and piperazine rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
[4-(2-chloropyridine-4-carbonyl)piperazin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-14-11-13(5-6-18-14)16(22)20-9-7-19(8-10-20)15(21)12-3-1-2-4-12/h5-6,11-12H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVAQFVRLHVLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine](/img/structure/B2549290.png)
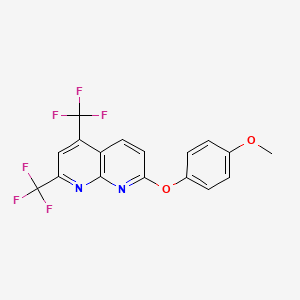
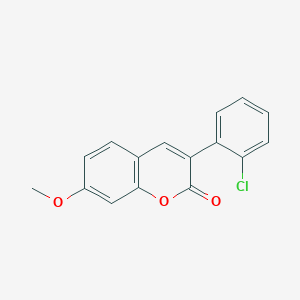
![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2549294.png)
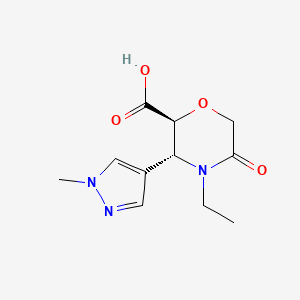
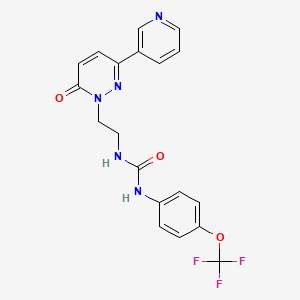
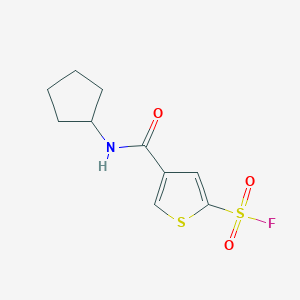
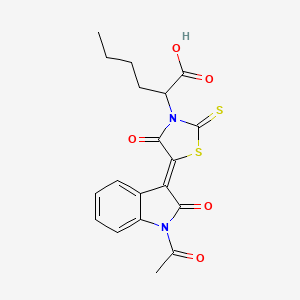
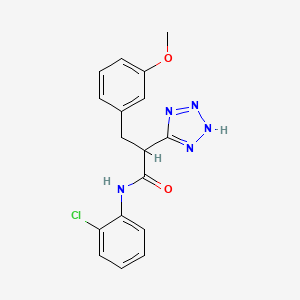
![2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline](/img/structure/B2549305.png)
![1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2549306.png)
